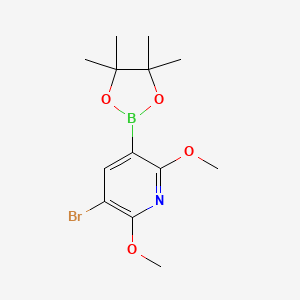
2-fluoro-5-formyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-5-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position, a formyl group at the fifth position, and an N-methyl group on the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-formyl-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoro-5-nitrobenzoic acid with N-methylamine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another method involves the reduction of 2-fluoro-5-nitrobenzamide to 2-fluoro-5-aminobenzamide, followed by formylation using formic acid or a formylating agent like formic anhydride. The final step involves methylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
2-fluoro-5-formyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: 2-fluoro-5-carboxy-N-methylbenzamide.
Reduction: 2-fluoro-5-hydroxymethyl-N-methylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-fluoro-5-formyl-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-fluoro-5-formyl-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-fluoro-5-formylbenzamide: Lacks the N-methyl group, which may affect its binding affinity and reactivity.
2-fluoro-5-nitrobenzamide: Contains a nitro group instead of a formyl group, leading to different reactivity and applications.
2-fluoro-5-carboxy-N-methylbenzamide: The carboxylic acid derivative, which may have different solubility and reactivity.
Uniqueness
2-fluoro-5-formyl-N-methylbenzamide is unique due to the presence of both the formyl and N-methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and makes it a valuable intermediate in synthetic chemistry.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-formyl-N-methylbenzamide involves the introduction of a formyl group and a fluorine atom onto a N-methylbenzamide molecule.", "Starting Materials": [ "N-methylbenzamide", "2-fluorobenzaldehyde", "sodium borohydride", "acetic acid", "sodium acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve N-methylbenzamide in methanol and add sodium borohydride. Stir the mixture at room temperature for 1 hour to reduce the amide group to an amine.", "Step 2: Add 2-fluorobenzaldehyde to the reaction mixture and stir at room temperature for 2 hours to form the imine intermediate.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 4 hours to hydrolyze the imine to the corresponding amine.", "Step 4: Add sodium acetate to the reaction mixture and stir at room temperature for 1 hour to form the formylated amine intermediate.", "Step 5: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic conditions.", "Step 6: Add sodium hydroxide to the reaction mixture to adjust the pH to basic conditions.", "Step 7: Add 2-fluorobenzaldehyde to the reaction mixture and stir at room temperature for 2 hours to form the final product, 2-fluoro-5-formyl-N-methylbenzamide.", "Step 8: Isolate the product by filtration and wash with water." ] } | |
CAS番号 |
1289008-60-1 |
分子式 |
C9H8FNO2 |
分子量 |
181.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



